molecular formula C8H5N5 B372657 Tetraazolo[1,5-a][1,8]naphthyridine

Tetraazolo[1,5-a][1,8]naphthyridine

Cat. No.: B372657
M. Wt: 171.16g/mol
InChI Key: FAGYFSLTMSZXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraazolo[1,5-a][1,8]naphthyridine is a nitrogen-rich heterocyclic compound characterized by a fused naphthyridine core with a tetrazole ring. Its structure combines the aromatic properties of 1,8-naphthyridine—a bicyclic system with two nitrogen atoms—with the high nitrogen content and metabolic stability of tetrazoles. This compound is synthesized via 1,3-dipolar cycloaddition reactions, such as the reaction of 8-azidotetrazol[1,5-a][1,8]naphthyridine with alkynes, yielding triazole derivatives with demonstrated bioactivity against hypoxia in mice . Its structural complexity and nitrogen density make it a promising candidate for medicinal chemistry, particularly in targeting oxygen-deficient cellular environments.

Properties

Molecular Formula

C8H5N5

Molecular Weight

171.16g/mol

IUPAC Name

tetrazolo[1,5-a][1,8]naphthyridine

InChI

InChI=1S/C8H5N5/c1-2-6-3-4-7-10-11-12-13(7)8(6)9-5-1/h1-5H

InChI Key

FAGYFSLTMSZXML-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N3C(=NN=N3)C=C2

Canonical SMILES

C1=CC2=C(N=C1)N3C(=NN=N3)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Nitrogen Content and Bioactivity: this compound’s tetrazole moiety enhances metabolic stability compared to simpler 1,8-naphthyridines. This contrasts with fused 1,5-naphthyridines, where amino/cyano substituents drive antileishmanial effects .

Synthetic Accessibility : While 1,8-naphthyridines are synthesized via eco-friendly one-pot methods using biodegradable catalysts (e.g., starch sulfuric acid) , this compound requires specialized cycloaddition reactions, limiting scalability .

Therapeutic Scope : Fused 1,5-naphthyridines exhibit broader antitumor applications (e.g., indazolo[4,3-bc][1,5]naphthyridines) , whereas this compound’s anti-hypoxia activity is niche but mechanistically distinct .

Research Findings and Limitations

  • 1,8-Naphthyridines: Proven versatility in drug design (e.g., quinolone antibiotics), yet susceptibility to metabolic degradation limits clinical utility compared to tetrazole-fused analogs .
  • Fused 1,5-Naphthyridines : Superior antitumor efficacy in preclinical models but face challenges in selectivity and off-target effects .

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